molecular formula C14H17N3 B12089071 5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12089071
M. Wt: 227.30 g/mol
InChI Key: NENOIYVQEPPMQJ-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of pyrazole and tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with tetrahydroisoquinoline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of pyrazole and tetrahydroisoquinoline structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C14H17N3/c1-2-17-10-12(9-16-17)13-5-3-4-11-8-15-7-6-14(11)13/h3-5,9-10,15H,2,6-8H2,1H3

InChI Key

NENOIYVQEPPMQJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC=CC3=C2CCNC3

Origin of Product

United States

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